

An In-depth Technical Guide to the Binding Affinity and Kinetics of Ibrutinib

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Compound of Interest

Compound Name: *Inidascamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and kinetics of Ibrutinib, a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK). Understanding these parameters is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and appreciating its selectivity profile.

Introduction to Ibrutinib

Ibrutinib is an oral small molecule inhibitor that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1] Its primary mechanism of action is the irreversible inhibition of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of this pathway is a hallmark of many B-cell cancers, leading to uncontrolled proliferation and survival of malignant B-cells.[3]

Binding Affinity and Mechanism

Ibrutinib's high affinity for BTK is a cornerstone of its therapeutic success. It forms a specific and irreversible covalent bond with a cysteine residue (Cys481) located in the ATP-binding site of the BTK kinase domain.[2][4] This covalent interaction leads to sustained inhibition of BTK's kinase activity.

The binding process can be described as a two-step mechanism:

- **Reversible Binding:** Ibrutinib initially binds non-covalently to the ATP-binding pocket of BTK. This initial interaction is driven by favorable intermolecular forces.
- **Covalent Bond Formation:** Following the initial binding, the acrylamide moiety of Ibrutinib undergoes a Michael addition reaction with the thiol group of Cys481, forming a stable covalent bond.[2]

This irreversible binding ensures prolonged target engagement, a key factor in its clinical efficacy with once-daily dosing.

Quantitative Binding Affinity Data

The binding affinity of Ibrutinib for BTK and other kinases is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). For covalent inhibitors like Ibrutinib, the ratio of the inactivation rate constant (k_{inact}) to the inhibition constant (K_i) is a critical measure of inhibitory efficiency.

Table 1: Binding Affinity of Ibrutinib for BTK

Parameter	Value	Assay Type	Reference
IC50	0.5 nM	Cell-free assay	[5]
k_{inact}/K_i	$3.28 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Biochemical Assay	[6]

Binding Kinetics

The kinetics of Ibrutinib's interaction with BTK describe the rates of the binding and unbinding events. For a covalent inhibitor, the key kinetic parameters are the association rate constant

(k_{on}), the dissociation rate constant of the initial reversible complex (k_{off}), and the rate of covalent bond formation (k_{inact}).

Table 2: Kinetic Parameters of Ibrutinib Binding to BTK

Parameter	Description	Typical Value Range
k_{on} (k_{on})	Association rate constant of the initial non-covalent binding	$10^5 - 10^7 \text{ M}^{-1}\text{s}^{-1}$
k_{off} (k_{off})	Dissociation rate constant of the initial non-covalent complex	$0.01 - 1 \text{ s}^{-1}$
k_{inact}	Rate of irreversible covalent bond formation	$0.01 - 0.1 \text{ s}^{-1}$

Note: Specific, directly measured values for k_{on} and k_{off} for Ibrutinib are not consistently reported in the public literature, as the focus is often on the overall inhibitory potency (IC_{50}) and the efficiency of covalent modification (k_{inact}/K_i). The values presented are typical ranges for potent enzyme inhibitors.

Kinase Selectivity Profile

While Ibrutinib is a potent BTK inhibitor, it also exhibits activity against other kinases, particularly those that have a cysteine residue in a homologous position to Cys481 in BTK.[7] This off-target activity can contribute to both therapeutic effects and adverse events.[8] Understanding the kinase selectivity profile is therefore crucial for a complete picture of Ibrutinib's pharmacology.

Table 3: Ibrutinib IC_{50} Values for a Panel of Kinases

Kinase	IC50 (nM)	Reference
BTK	0.5	[5]
BLK	0.5	[5]
BMX	0.8	[5]
CSK	2.3	[5]
FGR	2.3	[5]
HCK	19 (relative activity)	[6]
ITK	3.3 (relative activity)	[6]
TEC	-	[7]
EGFR	5.3 (relative activity)	[6]
ERBB2/HER2	-	[7]
JAK3	21 (relative activity)	[6]

Note: The values in this table are compiled from various sources and assay conditions may differ. "Relative activity" refers to data presented as a ratio of BTK inhibition.

Experimental Protocols

The determination of Ibrutinib's binding affinity and kinetics relies on a variety of specialized biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Assay (for IC50 Determination)

This method measures the ability of Ibrutinib to inhibit the enzymatic activity of BTK.

Objective: To determine the concentration of Ibrutinib that inhibits 50% of BTK's kinase activity (IC50).

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP (radiolabeled or non-radiolabeled)
- Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
- Ibrutinib (dissolved in DMSO)
- 96- or 384-well plates
- Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
- Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of Ibrutinib in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
- **Reaction Setup:** In a microplate, add the recombinant BTK enzyme, the peptide substrate, and the serially diluted Ibrutinib or vehicle control (DMSO).
- **Pre-incubation:** Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution containing ATP.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- **Reaction Termination and Detection:** Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using the chosen detection method.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the Ibrutinib concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response

curve using non-linear regression.

Surface Plasmon Resonance (SPR) (for k_{on} , k_{off} , and K_d Determination)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and a kinase.

Objective: To determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_d) of Ibrutinib's interaction with BTK.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Recombinant BTK protein
- Ibrutinib
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Immobilization: Covalently immobilize the recombinant BTK protein onto the sensor chip surface via amine coupling.
- Binding Analysis:
 - Inject a series of concentrations of Ibrutinib over the immobilized BTK surface.
 - Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of Ibrutinib to BTK (association phase).

- After the association phase, flow running buffer over the surface to monitor the dissociation of the non-covalently bound Ibrutinib (dissociation phase).
- Data Analysis:
 - Fit the association and dissociation curves to a suitable binding model (e.g., a two-state model for covalent inhibitors) to obtain the kinetic rate constants (k_{on} , k_{off} , and k_{inact}).
 - The equilibrium dissociation constant for the initial reversible step (K_i) can be calculated from the ratio of k_{off} to k_{on} .

Fluorescence Polarization (FP) Assay (for Competitive Binding Analysis)

FP is a homogeneous assay that can be used to determine the binding affinity of an unlabeled compound (Ibrutinib) by measuring its ability to displace a fluorescently labeled tracer from the kinase's active site.

Objective: To determine the binding affinity of Ibrutinib to BTK in a competitive binding format.

Materials:

- Recombinant BTK enzyme
- Fluorescently labeled tracer (a known BTK inhibitor with a fluorescent tag)
- Assay buffer
- Ibrutinib (dissolved in DMSO)
- Black, low-volume 384-well plates
- Plate reader with fluorescence polarization capabilities

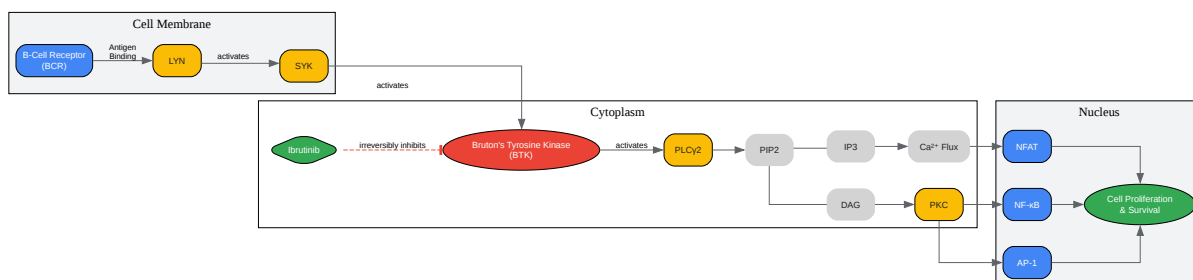
Procedure:

- Assay Optimization:

- Determine the optimal concentrations of the BTK enzyme and the fluorescent tracer that give a stable and robust fluorescence polarization signal.
- Competition Assay:
 - In a microplate, add the optimized concentration of the BTK enzyme and the fluorescent tracer.
 - Add serially diluted Ibrutinib or vehicle control.
 - Incubate the plate to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization in each well.
- Data Analysis:
 - The displacement of the fluorescent tracer by Ibrutinib will result in a decrease in the fluorescence polarization signal.
 - Plot the change in polarization against the logarithm of the Ibrutinib concentration and fit the data to a competitive binding model to determine the IC₅₀. The K_i can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Point of Intervention



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Caption: Ibrutinib inhibits BTK, a key kinase in the BCR signaling pathway.

Experimental Workflow for Kinase Inhibitor Binding Affinity and Kinetics Study



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Caption: A typical workflow for characterizing a kinase inhibitor.

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